N-(3-chlorophenyl)-2-((1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide
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Overview
Description
The description of a compound typically includes its IUPAC name, any common or trade names, its molecular formula, and its structure. The structure can often give clues about the compound’s properties and reactivity.
Synthesis Analysis
The synthesis of a compound involves determining a method to construct the compound from available starting materials. This often involves multiple steps, each of which needs to be optimized for yield and purity.Molecular Structure Analysis
Analyzing the molecular structure involves looking at the types of atoms in the compound, how they are connected, and the 3D shape of the molecule. Tools like X-ray crystallography, NMR spectroscopy, and computational chemistry can be used to determine the structure.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. This can give clues about its possible uses, as well as any safety concerns.Physical And Chemical Properties Analysis
This involves measuring properties like melting point, boiling point, solubility, stability, and reactivity. These properties can give clues about how the compound can be stored and handled, as well as its potential uses.Scientific Research Applications
Synthesis and Characterization
- Compounds with similar structural motifs have been synthesized and characterized, demonstrating the versatility of heterocyclic chemistry in generating compounds with potential biological and industrial applications. For example, the synthesis and characterization of benzimidazole derivatives have been reported, highlighting their potential as corrosion inhibitors for carbon steel in acidic solutions, showcasing the utility of such compounds in material science and engineering applications (Rouifi et al., 2020).
Biological Activity Evaluation
- Derivatives similar to the compound have been evaluated for antitumor activity. For instance, N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives were screened for their antitumor activity against various human tumor cell lines, indicating the potential of these compounds in cancer research (Yurttaş et al., 2015).
- Some compounds have been investigated for their antibacterial activity, presenting a possible avenue for the development of new antimicrobial agents. Research on bis-heterocyclic sulfamoyl acetamides revealed potential antimicrobial properties against specific strains of bacteria and fungi, suggesting the relevance of these compounds in addressing antibiotic resistance challenges (Divya et al., 2015).
Molecular Modeling and Computational Studies
- Computational studies, including molecular modeling and quantum mechanical studies, have been conducted on benzothiazolinone acetamide analogs to investigate their ligand-protein interactions and photovoltaic efficiency. These studies provide insights into the molecular interactions at play and the potential application of these compounds in dye-sensitized solar cells (DSSCs), highlighting the intersection of organic chemistry with renewable energy technologies (Mary et al., 2020).
Safety And Hazards
This involves looking at any potential dangers associated with the compound. This could include toxicity, flammability, environmental impact, and other factors.
Future Directions
This would involve speculating on possible future research directions. This could be based on the known properties of the compound, gaps in the current understanding, or new research techniques that could be applied.
I hope this general approach is helpful, and I’m sorry I couldn’t provide more specific information on your compound. If you have any other questions or need further clarification, feel free to ask!
properties
IUPAC Name |
N-(3-chlorophenyl)-2-[1-(furan-2-ylmethyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O2S/c1-16-7-9-17(10-8-16)21-13-25-23(27(21)14-20-6-3-11-29-20)30-15-22(28)26-19-5-2-4-18(24)12-19/h2-13H,14-15H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIUXBWYJODKJRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2CC3=CC=CO3)SCC(=O)NC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-2-((1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide |
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